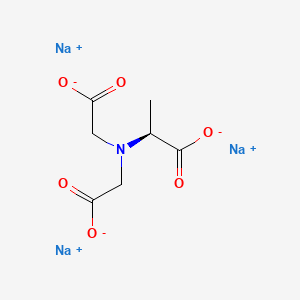
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
描述
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant scientific interest due to its structural complexity and potential applications. This compound is noteworthy for its role in various organic synthesis processes and its utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride involves multi-step organic reactions. A common approach starts with the preparation of the pyrrolidine ring, often derived from L-proline or similar amino acids. This is followed by stereoselective alkylation or arylation to introduce the phenyl group at the correct position. The final step typically involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound requires efficient synthesis routes that minimize waste and cost. Methods may include the use of catalytic reactions and flow chemistry to enhance yield and scalability. Purification processes such as crystallization and chromatography are employed to ensure the compound's purity.
化学反应分析
Types of Reactions
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the compound.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes hydrogen gas with a palladium catalyst or lithium aluminium hydride.
Substitution: Involves nucleophiles or electrophiles under acidic or basic conditions.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Often results in the conversion of ketones to alcohols.
Substitution: Produces various derivatives depending on the substituents used.
科学研究应用
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a tool to study biochemical pathways and enzyme functions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychological disorders.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
作用机制
The mechanism of action of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride involves interaction with specific molecular targets. These targets may include enzymes or receptors that mediate physiological responses. The compound's stereochemistry plays a crucial role in its binding affinity and activity.
相似化合物的比较
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride can be compared to other similar compounds, such as:
3-phenylpyrrolidine-2-carboxylate hydrochloride: Similar structure but with different substituents affecting its activity.
4-phenylpyrrolidine-3-carboxamide: Different functional groups leading to variations in chemical reactivity and biological activity.
This compound stands out due to its unique stereochemistry and specific applications in scientific research and industry.
属性
IUPAC Name |
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJDEHQFGPGOH-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874367-19-8 | |
| Record name | rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)



![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)








